molecular formula C7H4ClNO B181628 7-Chlorofuro[3,2-b]pyridine CAS No. 182691-75-4

7-Chlorofuro[3,2-b]pyridine

Cat. No.: B181628
CAS No.: 182691-75-4
M. Wt: 153.56 g/mol
InChI Key: JVRFEXMVMBMREK-UHFFFAOYSA-N
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Description

7-Chlorofuro[3,2-b]pyridine (7-CFP) is a heterocyclic aromatic compound that has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 7-CFP has been studied for a variety of potential applications, ranging from drug development to industrial uses.

Scientific Research Applications

  • Synthesis of Aryl Derivatives : A study by Krutošíková and Sleziak (1996) detailed the synthesis of 2-arylfuro[3,2-c]pyridines and their derivatives. They described the conversion of 3-(5-aryl-2-furyl)propenoic acids into various 2-arylfuro[3,2-c]pyridine derivatives, including 4-chlorofuro[3,2-c]pyridines, highlighting the compound's role as a versatile intermediate in organic synthesis (Krutošíková & Sleziak, 1996).

  • Investigation of Azide/Tetrazole Equilibrium : Sirakanyan et al. (2016) explored the azide/tetrazole equilibrium in furo[3,2-d]pyrimidine derivatives. Starting from 7(8)-chlorofuro[3,2-d]pyrimidines, they studied how this equilibrium is affected by various factors like solvent and temperature, indicating the compound's importance in studying tautomeric forms and equilibria in organic chemistry (Sirakanyan et al., 2016).

  • Topoisomerase Inhibitory Activity : Magar et al. (2017) designed and synthesized 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines, demonstrating their potent topoisomerase II inhibitory activity. This research underlines the potential of chlorofuro[3,2-b]pyridine derivatives in developing new anticancer agents (Magar et al., 2017).

  • One-Pot Multiple Lithiation Processes : Jasselin-Hinschberger et al. (2014) developed a one-pot process involving successive lithiation/electrophilic trapping stages starting from 2-chlorofuro[3,2-b]pyridine. This process efficiently produces several polysubstituted derivatives, showcasing the compound's utility in advanced organic synthesis techniques (Jasselin-Hinschberger, Comoy & Fort, 2014).

  • Synthesis of Novel 7-Azaindoles : Figueroa‐Pérez et al. (2006) utilized 4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks to synthesize 4-substituted 7-azaindole derivatives, indicating the compound's relevance in the synthesis of complex heterocyclic structures (Figueroa‐Pérez et al., 2006).

Safety and Hazards

7-Chlorofuro[3,2-b]pyridine is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

7-Chlorofuro[3,2-b]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthetic preparation of non-nucleoside inhibitors of HIV-1 reverse transcriptase . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby inhibiting or modifying their activity. This compound’s ability to interact with specific biomolecules makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Properties

IUPAC Name

7-chlorofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRFEXMVMBMREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441650
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-75-4
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Furo[3,2-b]pyridine 4-oxide in CHCl3 (5 mL) was added POCl3 (5 g, 33 mmol). The mixture was refluxed for 2 hours. After cooling, the mixture was quenched with ice water and neutralized with NaHCO3. Extracted with CHCl3 (3×100 mL). The organic phase was dried and concentrated. The residue was subject to column chromatography to afford 7-Chloro-furo[3,2-b]pyridine (0.74 g, 50%). 1H NMR (CDCl3, 400 MHz) δ 8.46 (m, 1H), 7.92 (m, 1H), 7.28 (m, 1H), 7.04 (m, 1H).
Quantity
0 (± 1) mol
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5 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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